![molecular formula C20H19NO7S B11165314 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide](/img/structure/B11165314.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide involves multiple steps, including the preparation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of the tetrahydrothiophene ring: This step involves the cyclization of suitable precursors under controlled conditions to form the tetrahydrothiophene ring.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups.
Coupling with xanthene derivative: The oxidized tetrahydrothiophene is coupled with a xanthene derivative through an ether linkage.
Acetamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfide forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ether and amide linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohols and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit growth in human tumor cells, with mechanisms potentially involving apoptosis and cell cycle arrest.
In a study assessing the compound's efficacy against multiple cancer types, it demonstrated notable inhibition rates:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-19 | 86.61% |
OVCAR-8 | 85.26% |
NCI-H40 | 75.99% |
HCT116 | 56.53% |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
Other Therapeutic Applications
Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Neuroprotective Effects
Research indicates that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A comprehensive investigation into the compound’s effects on various cancer cell lines demonstrated its potential as a cytotoxic agent with selective action against malignant cells.
- Evaluation of Drug-Like Properties : Utilizing software like SwissADME, researchers assessed the compound's pharmacokinetic properties, revealing favorable characteristics for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: This compound has a similar tetrahydrothiophene ring but differs in the substituents attached to the ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: This compound also contains the tetrahydrothiophene ring but has different functional groups attached to it.
Biological Activity
Chemical Structure and Properties
Compound A is characterized by its unique structure, which includes a tetrahydrothiophene moiety and a xanthenone derivative. The molecular formula is C20H21N1O7S, indicating the presence of sulfur, nitrogen, and multiple oxygen functionalities that may contribute to its biological properties.
Structural Formula
Antioxidant Activity
Research has indicated that compounds containing thiophene and xanthenone structures exhibit significant antioxidant properties. The antioxidant activity of Compound A can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Properties
Studies have shown that derivatives of xanthenones possess antimicrobial activity. Preliminary tests on Compound A suggest that it may inhibit the growth of various bacterial strains, indicating potential as a therapeutic agent in treating infections.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have highlighted their ability to induce apoptosis in cancer cells. Compound A has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Studies focusing on enzyme inhibition have revealed that Compound A may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits growth of bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Anticancer Activity
A case study published in a peer-reviewed journal evaluated the effects of Compound A on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that Compound A could serve as a lead compound for further development in cancer therapeutics.
Case Study: Antimicrobial Efficacy
In another study, Compound A was tested against common bacterial pathogens. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibiotics.
Properties
Molecular Formula |
C20H19NO7S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C20H19NO7S/c1-21(12-6-7-29(25,26)11-12)18(23)10-27-13-8-15(22)19-17(9-13)28-16-5-3-2-4-14(16)20(19)24/h2-5,8-9,12,22H,6-7,10-11H2,1H3 |
InChI Key |
HOWHBZUQIGVMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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